Defined Alpha- and Beta-Adrenoceptor Blockade Potency Ratio Differentiates Arotinolol from Labetalol
The α1-blockade potency of arotinolol is precisely defined relative to its β-blockade potency, a characteristic that differs from other mixed α/β-blockers like labetalol [1]. In studies using isoproterenol and noradrenaline dose-response curves in human subjects, the alpha- to beta-component ratio for arotinolol was calculated to be 7.88, indicating that its α-blockade is approximately one-eighth of its β-blockade [2]. In contrast, labetalol exhibits a different α:β selectivity profile in preclinical models, being less potent at β-blockade than arotinolol [3].
| Evidence Dimension | α:β Blockade Potency Ratio |
|---|---|
| Target Compound Data | Alpha-to-beta ratio of 7.88 (approx. 1:8) |
| Comparator Or Baseline | Labetalol (different selectivity profile; in anesthetized cats, arotinolol is 30-100x more potent at β1/β2 blockade) |
| Quantified Difference | Arotinolol's α:β ratio is quantifiably defined as ~1:8; Labetalol is a less potent β-blocker relative to arotinolol in animal models. |
| Conditions | Isoproterenol and noradrenaline dose-response curves in hypertensive and normotensive human subjects; anesthetized cat models for relative β-blockade potency. |
Why This Matters
A defined and quantified α:β blockade ratio is essential for predicting the compound's hemodynamic effects (vasodilation vs. heart rate reduction), enabling more precise formulation and therapeutic window predictions than less characterized alternatives.
- [1] Miyagishi, A., Nakahara, H., & Hara, Y. (1984). Adrenoceptor blocking effects of arotinolol, a new combined alpha- and beta-adrenoceptor blocking agent. Archives Internationales de Pharmacodynamie et de Therapie, 271(2), 249–262. View Source
- [2] Miyagishi, A., Nakahara, H., & Hara, Y. (1983). Studies on Concurrent Alpha-and Beta-adrenoceptor Blocking Action of S-596 (Arotinolol). Japanese Heart Journal, 24(6), 925–933. View Source
- [3] Miyagishi, A., Nakahara, H., & Hara, Y. (1984). Adrenoceptor blocking effects of arotinolol, a new combined alpha- and beta-adrenoceptor blocking agent. Archives Internationales de Pharmacodynamie et de Therapie, 271(2), 249–262. View Source
